REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:11].Br[CH2:13][C:14](OCC)=[O:15].C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[N+:8]([C:7]1[C:2]2[NH:1][C:14](=[O:15])[CH2:13][O:11][C:3]=2[CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:2.3.4|
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Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 20 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL×3)
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Type
|
WASH
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Details
|
Combined ethyl acetate layers were washed with water (50 mL×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (brine, sodium sulphate)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried on high vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=C1NC(CO2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |